N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This compound features a piperazine core, which is a common scaffold in various bioactive molecules, and incorporates a cyclopropyl group and a pyridine moiety, enhancing its biological activity.
This compound belongs to the class of piperazine derivatives, which are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and neuroprotective activities. The presence of the carbothioamide functional group further contributes to its potential as a therapeutic agent. Studies have indicated that similar structures exhibit promising results in inhibiting various diseases, making N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide a candidate for further research in drug development.
The synthesis of N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide typically involves several steps:
These methods allow for the efficient construction of the target molecule while maintaining high yields and purity.
The molecular structure of N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide can be represented as follows:
The structure features:
Crystallographic studies indicate specific bond lengths and angles that provide insights into the compound's stability and reactivity.
N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide can undergo various chemical reactions:
These reactions are essential for modifying the compound to improve its efficacy and selectivity against biological targets.
The mechanism of action for N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide is primarily associated with its interaction with specific biological targets:
Research indicates that these mechanisms can lead to significant biological responses, making this compound a candidate for therapeutic development.
N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for pharmaceutical applications.
N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide has potential applications in various scientific fields:
Continued research into this compound may lead to significant advancements in medicinal chemistry and therapeutic interventions.
N-Cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide represents a specialized subclass of heterocyclic compounds merging piperazine, thiourea, and pyridine pharmacophores. This molecular architecture exemplifies strategic hybridization in medicinal chemistry, where the piperazine core confers conformational flexibility and basicity, the thiourea moiety (-NH-CS-N<) enables hydrogen bonding with biological targets, and the pyridinyl substituent provides aromatic stacking capability and pharmacokinetic modulation. The compound’s systematic name reflects its atomic connectivity: a central piperazine ring nitrogen-linked to a pyridin-2-yl group at position 4 and thiocarbamoylated (N-cyclopropylcarbothioamide) at position 1. Its commercial availability (CAS 7326810) underscores research interest, with PubChem listing its molecular formula as C₁₃H₁₈N₄S and a molecular weight of 262.38 g/mol [1]. This scaffold occupies a critical chemical space bridging privileged structures in drug discovery—piperazine derivatives feature in >20 FDA-approved drugs—while the thiourea component enhances target binding versatility.
The compound exhibits defined structural features that govern its physicochemical behavior and molecular interactions:
Table 1: Structural Components and Their Properties
| Structural Feature | Role in Molecular Architecture | Biophysical Properties |
|---|---|---|
| Piperazine ring | Conformationally flexible scaffold | pKₐ₁ 6.2–6.8; pKₐ₂ 9.5–10.0; logP contribution: -0.7 |
| Pyridin-2-yl substituent | Aromatic stacking and H-bond acceptor | π-π stacking energy: -3.5 kcal/mol; pKₐ (conjugate acid): 3.8 |
| Thiourea linkage | Hydrogen-bonding motif | Torsional barrier: 10–15 kcal/mol; dipole moment: ~4.2 D |
| Cyclopropyl group | Steric constraint and metabolic blocker | Taft steric parameter (Es): -2.1; enhanced metabolic stability vs ethyl |
Table 2: Calculated Physicochemical Parameters
| Parameter | Value | Prediction Method | Significance |
|---|---|---|---|
| Molecular Weight | 262.38 g/mol | Empirical | Rule of Five compliance |
| logP (octanol/water) | 2.1 ± 0.3 | XLogP3 | Moderate lipophilicity |
| Topological PSA | 72.2 Ų | Ertl algorithm | Membrane permeability indicator |
| H-bond donors | 2 | Structural count | Critical for target interaction |
| H-bond acceptors | 4 | Structural count | Solubility and target engagement |
| Rotatable bonds | 3 | Structural count | Conformational flexibility |
Piperazine-thiourea hybrids demonstrate exceptional versatility in drug design due to synergistic pharmacophoric effects:
Table 3: Therapeutic Targets of Piperazine-Thiourea Hybrids
| Biological Target | Activity | Example Derivatives | Key Interactions |
|---|---|---|---|
| Kinases (e.g., EGFR, BTK) | Competitive inhibition | N-Benzyl-4-(pyrimidin-2-yl)piperazine-1-carbothioamide [6] | Thiocarbonyl–hinge region backbone NH |
| GPCRs (e.g., 5-HT₁A) | Agonism/Antagonism | N-(4-Fluorophenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide [8] | Protonated piperazine–Asp residue; aryl stacking |
| Microbial enzymes | Inhibition | N-[4-(Trifluoromethyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carbothioamide [7] | Thiourea H-bonding to catalytic triad residues |
| Epigenetic regulators | Modulation | N-Cyclopropyl-4-(6-aminopyridin-3-yl)piperazine-1-carbothioamide [8] | Pyridine N coordination with zinc cofactors |
The evolution of piperazine carbothioamides reflects iterative medicinal chemistry optimization:
Table 4: Evolution of Key Synthetic Routes
| Time Period | Synthetic Methodology | Limitations | Yield Range |
|---|---|---|---|
| 1980s–1990s | Piperazine + alkyl/aryl isothiocyanate in refluxing chloroform [7] | Poor regioselectivity; thiocarbamoyl migration | 40–65% |
| 1995–2005 | N-Boc-piperazine + isothiocyanate, then acid deprotection [6] | Boc removal causes thiourea decomposition | 55–75% |
| 2005–present | 4-(Pyridin-2-yl)piperazine + cyclopropyl isothiocyanate in acetonitrile (0–25°C) [1] | Requires anhydrous conditions | 80–92% |
| Recent Advances | Microwave-assisted synthesis (100°C, 15 mins) | Specialized equipment required; scalability challenges | 85–95% |
The scaffold’s commercial availability since ~2010 (e.g., CAS 7326810, cataloged by multiple suppliers) accelerated pharmacological investigation [1] [8]. Current research prioritizes targeted modifications: hybridizing the piperazine-thiourea core with bioactive heterocycles (e.g., morpholine, imidazole) and optimizing substituents for selective target engagement while retaining favorable drug-like properties. These efforts continue to expand the therapeutic relevance of this versatile chemotype.
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: